mGlu Receptor Antagonism: Gla vs. L-CCG-I and DCG-IV in Cloned Receptor Assays
At group-II metabotropic glutamate receptors (mGluRs), gamma-carboxy-L-glutamate (Gla) demonstrates a distinct functional profile compared to the general agonist L-CCG-I and the selective group-II agonist DCG-IV. Gla acts as a potent antagonist at mGlu2 with a KB of 55 µM, while L-CCG-I is an agonist and DCG-IV is a selective agonist at this receptor group [1]. Furthermore, Gla exhibits mixed activity at group-III mGluRs, acting as an antagonist at mGlu7 and mGlu8, but as a partial agonist at mGlu4 and mGlu6, unlike L-CCG-I (agonist at all) and DCG-IV (antagonist at all group-III receptors) [1].
| Evidence Dimension | Functional activity at mGlu2 receptor |
|---|---|
| Target Compound Data | KB = 55 µM (Antagonist) |
| Comparator Or Baseline | L-CCG-I: Agonist; DCG-IV: Selective Group-II Agonist |
| Quantified Difference | Gla is a potent antagonist (KB=55 µM), whereas comparators are agonists. |
| Conditions | Cloned human mGlu2 receptor assay |
Why This Matters
For researchers studying mGluR signaling, Gla is a necessary, non-interchangeable tool compound for eliciting group-II antagonist responses, a function not provided by the agonists L-CCG-I or DCG-IV.
- [1] Brabet I, Parmentier ML, De Colle C, Bockaert J, Acher F, Pin JP. Comparative effect of L-CCG-I, DCG-IV and gamma-carboxy-L-glutamate on all cloned metabotropic glutamate receptor subtypes. Neuropharmacology. 1998;37(8):1043-51. doi:10.1016/S0028-3908(98)00091-4. View Source
